molecular formula C11H6I2N4O B13071180 2-Amino-1-(1-aza-2-(2-hydroxy-4,6-diiodophenyl)vinyl)ethene-1,2-dicarbonitrile

2-Amino-1-(1-aza-2-(2-hydroxy-4,6-diiodophenyl)vinyl)ethene-1,2-dicarbonitrile

Cat. No.: B13071180
M. Wt: 464.00 g/mol
InChI Key: DYKFZSGUZQJWAR-IWYAMSTNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-(1-aza-2-(2-hydroxy-4,6-diiodophenyl)vinyl)ethene-1,2-dicarbonitrile is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a phenyl ring substituted with iodine atoms and a hydroxy group, along with an ethene backbone containing amino and dicarbonitrile groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(1-aza-2-(2-hydroxy-4,6-diiodophenyl)vinyl)ethene-1,2-dicarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxy-4,6-diiodophenol and ethene derivatives.

    Formation of Intermediate: The initial step involves the formation of an intermediate by reacting 2-hydroxy-4,6-diiodophenol with an ethene derivative under basic conditions.

    Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the desired compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(1-aza-2-(2-hydroxy-4,6-diiodophenyl)vinyl)ethene-1,2-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted phenyl derivatives with new functional groups replacing iodine atoms.

Scientific Research Applications

2-Amino-1-(1-aza-2-(2-hydroxy-4,6-diiodophenyl)vinyl)ethene-1,2-dicarbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-Amino-1-(1-aza-2-(2-hydroxy-4,6-diiodophenyl)vinyl)ethene-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-(1-aza-2-(2-hydroxyphenyl)vinyl)ethene-1,2-dicarbonitrile: Lacks iodine atoms, resulting in different reactivity and properties.

    2-Amino-1-(1-aza-2-(4,6-diiodophenyl)vinyl)ethene-1,2-dicarbonitrile: Similar structure but different substitution pattern on the phenyl ring.

Uniqueness

The presence of iodine atoms in 2-Amino-1-(1-aza-2-(2-hydroxy-4,6-diiodophenyl)vinyl)ethene-1,2-dicarbonitrile imparts unique reactivity and properties, making it distinct from other similar compounds

Properties

Molecular Formula

C11H6I2N4O

Molecular Weight

464.00 g/mol

IUPAC Name

(Z)-2-amino-3-[(2-hydroxy-4,6-diiodophenyl)methylideneamino]but-2-enedinitrile

InChI

InChI=1S/C11H6I2N4O/c12-6-1-8(13)7(11(18)2-6)5-17-10(4-15)9(16)3-14/h1-2,5,18H,16H2/b10-9-,17-5?

InChI Key

DYKFZSGUZQJWAR-IWYAMSTNSA-N

Isomeric SMILES

C1=C(C=C(C(=C1O)C=N/C(=C(/C#N)\N)/C#N)I)I

Canonical SMILES

C1=C(C=C(C(=C1O)C=NC(=C(C#N)N)C#N)I)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.